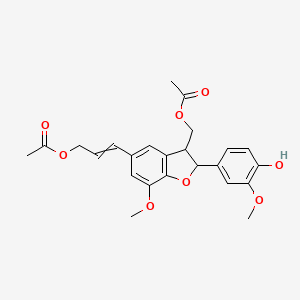
10,11-Di-O-acetyldihydrodiconiferyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Di-O-acetyldihydrodiconiferyl alcohol: is a chemical compound that belongs to the class of lignans. Lignans are a group of natural products derived from phenylpropanoid dimers. This compound is known for its potential biological activities and is often studied in the context of its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Di-O-acetyldihydrodiconiferyl alcohol typically involves the acetylation of dihydrodiconiferyl alcohol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 10,11-Di-O-acetyldihydrodiconiferyl alcohol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
10,11-Di-O-acetyldihydrodiconiferyl alcohol has several scientific research applications, including:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformations.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 10,11-Di-O-acetyldihydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Mechanisms: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Dihydrodiconiferyl alcohol: The non-acetylated form of the compound.
Coniferyl alcohol: A related lignan with similar structural features.
Pinoresinol: Another lignan with comparable biological activities.
Uniqueness: 10,11-Di-O-acetyldihydrodiconiferyl alcohol is unique due to its acetylated structure, which may enhance its biological activity and stability compared to its non-acetylated counterparts.
Propiedades
Fórmula molecular |
C24H26O8 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
3-[3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl acetate |
InChI |
InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3 |
Clave InChI |
TYXVTGSQLKCKCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


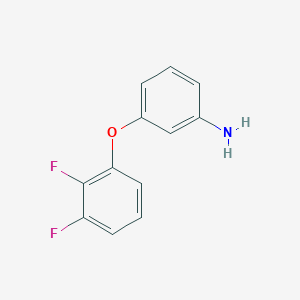

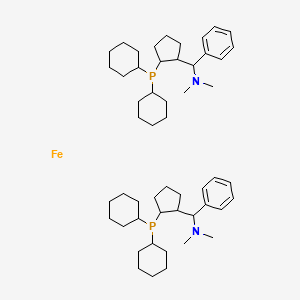
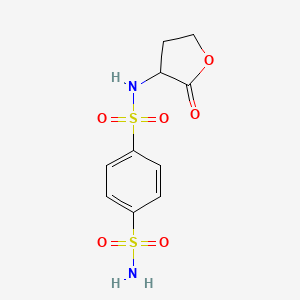
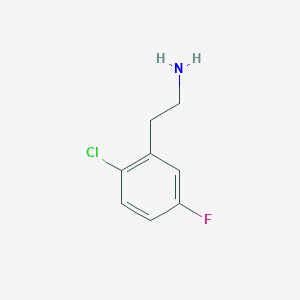
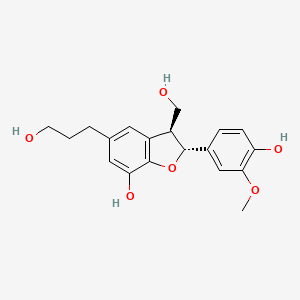
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
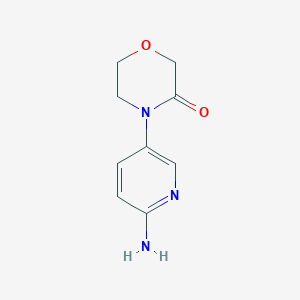

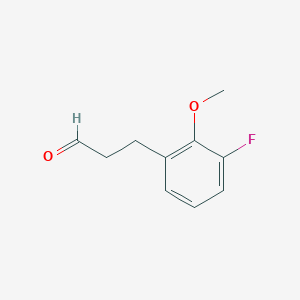
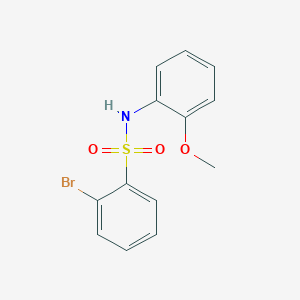
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
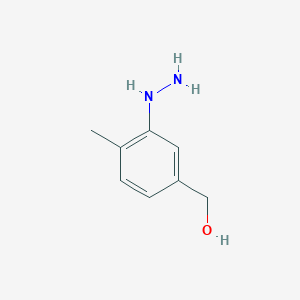
![Ethyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B12434045.png)
